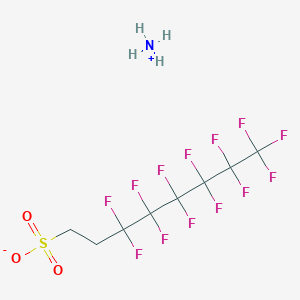
Abscisic aldehyde
Übersicht
Beschreibung
Abscisic aldehyde is an intermediate in the biosynthesis of the plant hormone abscisic acid . It is produced by the dehydrogenation of xanthoxin by xanthoxin dehydrogenases, which is an NAD+ dependent short-chain dehydrogenase, followed by selective oxidation by abscisic aldehyde oxygenase .
Synthesis Analysis
The synthesis of Abscisic aldehyde involves the dehydrogenation of xanthoxin by xanthoxin dehydrogenases . This process is NAD+ dependent and involves a short-chain dehydrogenase . The resulting product is then selectively oxidized by abscisic aldehyde oxygenase .Molecular Structure Analysis
Abscisic aldehyde has a molecular formula of C15H20O3 . It has an average mass of 248.318 Da and a monoisotopic mass of 248.141251 Da . It also has one defined stereocentre .Chemical Reactions Analysis
Abscisic aldehyde is produced by the dehydrogenation of xanthoxin by xanthoxin dehydrogenases . This is an NAD+ dependent short-chain dehydrogenase . The resulting product is then selectively oxidized by abscisic aldehyde oxygenase to form abscisic acid .Physical And Chemical Properties Analysis
Abscisic aldehyde has a molecular formula of C15H20O3 . It has an average mass of 248.318 Da and a monoisotopic mass of 248.141251 Da . It also has one defined stereocentre .Wissenschaftliche Forschungsanwendungen
Synthesis and Measurement in Plants : AB-ald enables sensitive and accurate measurement of abscisic acid (ABA) in plant shoots, such as tomatoes. It's noted that the 2-cis isomer of AB-ald is more oxidized than the 2-trans isomer (Willows & Milborrow, 1992).
Bioactive Catabolites and Horticultural Uses : Recent advances have led to the discovery of novel bioactive catabolites of ABA and applications of ABA analogs in biochemical studies and horticultural practices (Zaharia et al., 2005).
Stress Response in Plants : Under salt stress, AB-ald is involved in the accumulation of betaine and betaine aldehyde dehydrogenase (BADH) mRNA in sorghum leaves, indicating a role in plant stress responses (Saneoka et al., 2001).
Role in ABA Biosynthesis : AB-ald oxidase, particularly the AAO3 gene product in Arabidopsis, is efficient in oxidizing AB-ald and plays a potential role in ABA biosynthesis and plant responses to environmental stresses (Seo et al., 2000).
Catabolism and Precursor Role : AB-ald is synthesized in apple fruits as a precursor to ABA-trans-diol, a catabolite of ABA, indicating its role in ABA metabolism (Rock & Zeevaart, 1990).
Dynamic Balance in Plant Hormones : The phytohormone ABA in plants is controlled by a balance between biosynthesis and degradation, where AB-ald plays a significant role, influenced by environmental factors and other growth regulators (Cutler & Krochko, 1999).
Enantiomerically Pure ABA Analogues : There's a demonstration of methods for preparing enantiomerically pure ABA analogues from AB-ald using simple reaction conditions, which is significant for biochemical studies (Ward & Gai, 2010; 1997).
Influence on Plant Growth and Development : Research indicates that AB-ald influences plant growth, grain yield, and drought tolerance in crops like rice, through its involvement in ABA biosynthesis (Shi et al., 2021).
Wirkmechanismus
Zukünftige Richtungen
Research on Abscisic aldehyde could focus on its role in the biosynthesis of abscisic acid and how this process can be manipulated to improve plant stress tolerance . Additionally, understanding the interplay of abscisic aldehyde with other phytohormones could provide insights into the regulation of various physiological processes in response to alteration of environmental conditions .
Eigenschaften
IUPAC Name |
(2Z,4E)-5-[(1S)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-11(6-8-16)5-7-15(18)12(2)9-13(17)10-14(15,3)4/h5-9,18H,10H2,1-4H3/b7-5+,11-6-/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKWDZWVHUIUAM-KICRZJJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC(C1(C=CC(=CC=O)C)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)CC([C@]1(/C=C/C(=C\C=O)/C)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101045385 | |
| Record name | Abscisic aldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101045385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Abscisic aldehyde | |
CAS RN |
41944-86-9 | |
| Record name | Abscisic aldehyde, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041944869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Abscisic aldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101045385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ABSCISIC ALDEHYDE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BDU56T3CXY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of abscisic aldehyde in plants?
A1: Abscisic aldehyde is the penultimate precursor to abscisic acid (ABA) in the major biosynthetic pathway found in higher plants. [, ] It is converted to ABA by the enzyme abscisic aldehyde oxidase (AAO). []
Q2: How does the conversion of xanthoxin to abscisic acid occur?
A2: The conversion is a two-step process. First, xanthoxin is converted to abscisic aldehyde by the enzyme xanthoxin oxidase. Then, abscisic aldehyde is oxidized to abscisic acid by abscisic aldehyde oxidase (AAO). []
Q3: Which enzyme catalyzes the final step in ABA biosynthesis?
A3: The enzyme aldehyde oxidase (AO), specifically the isoform AOδ encoded by the AAO3 gene, catalyzes the oxidation of abscisic aldehyde to ABA. [, ]
Q4: Are there alternative pathways for ABA biosynthesis involving abscisic aldehyde?
A4: Yes, a minor shunt pathway exists where abscisic aldehyde is first converted to trans-abscisic alcohol, which is then oxidized to ABA by a P-450 monooxygenase. This pathway is particularly important in ABA-deficient mutants with impaired abscisic aldehyde oxidation. []
Q5: What is the significance of the ABA2 gene in ABA biosynthesis?
A6: The ABA2 gene encodes a short-chain dehydrogenase/reductase that catalyzes the conversion of xanthoxin to abscisic aldehyde, a crucial step in ABA biosynthesis. [] Mutants in the ABA2 gene, like sre and sañ, show osmotolerance during germination, highlighting the importance of ABA2 in ABA production. []
Q6: How is the molybdenum cofactor (MoCo) related to abscisic aldehyde oxidation?
A7: MoCo is a vital component of aldehyde oxidase, the enzyme responsible for converting abscisic aldehyde to ABA. [] The barley mutant Az34, deficient in MoCo, exhibits low ABA levels and lacks aldehyde oxidase activity, emphasizing MoCo's importance in this process. []
Q7: How do environmental stresses impact the expression of genes involved in ABA biosynthesis?
A8: Drought stress in rice leads to increased expression of the abscisic aldehyde oxidase genes AAO3-1 and AAO3-2, indicating their role in ABA accumulation during stress. [] Similarly, dehydration in Arabidopsis induces the expression of AAO3 in guard cells, highlighting the localized ABA synthesis in response to water stress. []
Q8: Are there any feedback mechanisms regulating ABA biosynthesis?
A9: Yes, inducing the expression of NCED6, another ABA biosynthetic gene, leads to upregulation of other NCEDs, ZEAXANTHIN EPOXIDASE, and AAO3, suggesting positive feedback loops within the pathway. []
Q9: How does salicylic acid (SA) influence ABA biosynthesis?
A10: SA pre-treatment in tomatoes enhances the activity of abscisic aldehyde oxidase, leading to increased ABA accumulation, particularly in the roots. This contributes to improved salt stress tolerance in SA-treated plants. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















